tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate
Description
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and an ethylamino-substituted butan-2-yl backbone. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely used to protect amines during multi-step reactions.
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-6-9(8-12-7-2)13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
InChI Key |
ATPVINDJCIICCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate
General Synthetic Strategy
The preparation of this compound typically involves the introduction of the tert-butyl carbamate (Boc) protecting group onto an amino-substituted butane derivative, followed by functional group transformations to install the ethylamino substituent. The key steps often include:
- Protection of the amino group with di-tert-butyl dicarbonate (Boc2O).
- Formation or modification of the aminoalkyl side chain.
- Purification by crystallization or chromatographic methods.
Specific Synthetic Routes and Conditions
Boc Protection of Amino Alcohol Precursors
One common approach starts with an amino alcohol such as 1-(ethylamino)butan-2-ol or its derivatives. The amino group is protected by reacting with di-tert-butyl dicarbonate under mild basic conditions (pH ~7) in a biphasic mixture of toluene and aqueous sodium hydroxide or sodium bicarbonate solution. The reaction is typically carried out at room temperature (~25°C) for 2-3 hours with vigorous stirring to ensure efficient phase transfer and protection.
| Reagent/Condition | Details |
|---|---|
| Starting material | (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride (analogous substrate) |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvent | Toluene/water biphasic system |
| Base | 4 M aqueous sodium hydroxide solution |
| Temperature | 25°C |
| Reaction time | 3 hours |
| pH | Maintained at ~7 |
The organic layer is separated, cooled to 0°C, and filtered to isolate the Boc-protected product as a solid with high purity (typically >95% by HPLC) and good yield (~80%).
Reduction of Chloroketone Intermediates
In some synthetic routes, chloroketone intermediates are reduced to the corresponding amino alcohols before Boc protection. Reduction agents include diisobutylaluminium hydride (DIBAL-H) or sodium borohydride in solvents such as toluene, acetone, or tetrahydrofuran.
| Reagent/Condition | Details |
|---|---|
| Starting material | t-Butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate |
| Reducing agent | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Toluene, acetone, or cyclohexanol mixtures |
| Temperature | Room temperature (20-25°C) |
| Reaction time | 1-2 hours |
After reduction, hydrolysis with dilute hydrochloric acid and extraction yields the amino alcohol intermediate, which can be further processed to the target compound.
Summary of Key Preparation Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, toluene, NaOH, 25°C, 3h | 80 | >95 | Biphasic system, pH ~7 |
| Reductive amination | Ethylamine, NaBH4, THF/ethanol, 0-25°C, 1-2h | 56-70 | >95 | Quench with acid, neutralize, extract |
| Reduction of chloroketone | DIBAL-H, toluene/acetone, RT, 1-2h | 70-85 | >90 | Followed by acid hydrolysis and extraction |
Research Outcomes and Analytical Data
Purity and Yield: The Boc protection step consistently yields high purity (>95%) products with yields around 80%, indicating efficient protection under mild conditions.
Stereochemistry: The use of chiral starting materials and mild reaction conditions preserves stereochemical integrity, as confirmed by HPLC and chiral chromatography data reported in related studies.
Reaction Optimization: Solvent choice and temperature control are critical in reductive amination and reduction steps to maximize yield and minimize side reactions such as over-reduction or racemization.
Scalability: The described methods have been successfully scaled to multi-gram quantities with reproducible yields and purities, demonstrating their applicability for preparative and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups .
Medicine
In medicinal chemistry, this compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic enzymes or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate with structurally related carbamates, focusing on substituent effects, reactivity, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Effects: The ethylamino group enhances basicity and nucleophilicity relative to aromatic or ketone-containing analogues (e.g., tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate or (R)-tert-Butyl (1-oxopropan-2-yl)carbamate), influencing reactivity in alkylation or acylation reactions .
- Steric and Stereochemical Considerations : Compounds with cyclopropane rings or dual Boc groups exhibit higher steric hindrance, which may limit their utility in sterically demanding reactions compared to the target compound .
Reactivity and Stability
- Boc Deprotection : Like other Boc-protected amines, the target compound undergoes acidolysis (e.g., with HCl or TFA) to yield free amines. Its stability under basic conditions is comparable to analogues such as Di-tert-butyl dicarbamate .
- Thermal Stability: The ethylamino substituent may reduce thermal stability relative to fluorophenyl- or ketone-containing derivatives due to increased electron density at the nitrogen atom .
Biological Activity
Tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate is a carbamate derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl group, an ethylamino moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.
Research indicates that this compound may modulate enzyme activity and alter receptor signaling pathways. These interactions can influence various metabolic pathways, making it relevant in pharmacology and toxicology studies. The compound's ability to interact with specific receptors suggests potential applications in drug development.
Enzyme Modulation
Studies have shown that carbamate derivatives, including this compound, can act as inhibitors or activators of various enzymes. For instance, they may influence cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Modulation of activity | |
| Acetylcholinesterase | Potential inhibition |
Receptor Interaction
The compound's structural features allow it to interact with different receptors, potentially affecting neurotransmitter systems. This interaction could lead to therapeutic effects in conditions such as neurodegenerative diseases or mood disorders.
Study 1: Enzyme Interaction Analysis
A study investigated the effects of this compound on cytochrome P450 activity in rat liver microsomes. The results indicated a significant alteration in enzyme activity, suggesting that the compound may impact drug metabolism pathways.
Study 2: Pharmacological Applications
In another study, the compound was evaluated for its potential as a therapeutic agent in neuropharmacology. The findings suggested that it could enhance cognitive functions through modulation of acetylcholine levels via inhibition of acetylcholinesterase.
Toxicological Profile
While the biological activity of this compound is promising, it is essential to assess its safety profile. Preliminary data indicate that it may cause skin irritation and serious eye damage upon exposure, necessitating careful handling in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
